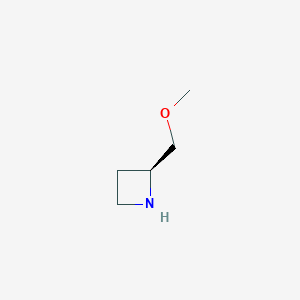

(2S)-2-(Methoxymethyl)azetidine

描述

Historical Perspectives and Structural Context of Azetidines

The first synthesis of azetidine (B1206935) was reported in 1888. rsc.org Initially, these compounds were often viewed as more stable analogs of the highly reactive three-membered aziridines. rsc.org Azetidine, or azacyclobutane, is a saturated heterocycle with three carbon atoms and one nitrogen atom. wikipedia.orgnih.gov The discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, spurred further interest in this unique heterocyclic system. rsc.org The history of azetidine compounds can be traced back to the Schiff base reaction in 1907. jmchemsci.com

Conformational Analysis and Ring Strain in Four-Membered Heterocycles

Four-membered rings like azetidine exhibit significant ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral angle. libretexts.org The ring strain in azetidine is approximately 25.4 kcal/mol, which is intermediate between the more strained aziridines (27.7 kcal/mol) and the less strained five-membered pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This inherent strain is a key driver of the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgnih.gov

Unlike the planar cyclobutane, the azetidine ring is puckered, which helps to alleviate some of the torsional strain. rsc.org This puckered conformation undergoes rapid inversion at room temperature. rsc.org The presence of substituents on the ring can influence the preferred conformation.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

Role of Azetidine Scaffolds in Contemporary Chemical Research

In recent years, azetidines have emerged from relative obscurity to become a focal point of significant research efforts. rsc.orgnih.gov Their unique structural and chemical properties have led to their widespread use as versatile molecular frameworks and as privileged structures in the synthesis of complex molecules. rsc.orgnih.govresearchgate.net

The azetidine scaffold offers a unique combination of molecular rigidity and three-dimensional character, which is highly desirable in drug discovery. nih.govenamine.net The incorporation of an azetidine ring can improve the pharmacokinetic properties of a molecule, such as metabolic stability and aqueous solubility. nih.gov The strained nature of the ring also provides a handle for synthetic transformations, allowing for the introduction of diverse functional groups through ring-opening or ring-expansion reactions. rsc.orgub.bw The development of new synthetic methods, including metal-catalyzed reactions and photocatalysis, has greatly expanded the accessibility and utility of functionalized azetidines. rsc.orgresearchgate.net

Chiral azetidines are particularly valuable in asymmetric synthesis, where they can serve as chiral building blocks, ligands for metal catalysts, or organocatalysts. researchgate.netresearchgate.net The stereochemically defined four-membered ring can effectively control the stereochemical outcome of chemical reactions. researchgate.net The synthesis of enantiomerically pure azetidines, often starting from readily available chiral precursors like amino acids, has been a major focus of research. researchgate.netnih.gov These chiral azetidines have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Friedel-Crafts alkylations. researchgate.net

Specific Focus: The (2S)-2-(Methoxymethyl)azetidine Motif in Organic Synthesis

The this compound motif is a specific example of a chiral substituted azetidine that has garnered interest in organic synthesis. The methoxymethyl group at the C2 position introduces a key functional handle and a defined stereocenter. The synthesis of this and related C2-substituted azetidines often involves multi-step sequences starting from chiral precursors. acs.org One common approach involves the reduction of a corresponding azetidinone (β-lactam) derivative. The development of scalable and efficient syntheses for such chiral azetidines is crucial for their application in the synthesis of more complex target molecules. chemrxiv.org The this compound scaffold is a valuable building block for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Methoxymethyl Azetidine and Its Derivatives

General Approaches to Azetidine (B1206935) Ring Construction

The synthesis of azetidines, a class of saturated four-membered azaheterocycles, is a significant area of organic synthesis due to their presence in biologically active compounds and their utility as synthetic intermediates. magtech.com.cn The construction of the strained azetidine ring is the principal challenge, and methodologies are broadly categorized into intramolecular cyclization reactions and intermolecular cycloadditions. magtech.com.cnresearchgate.net These approaches aim to overcome the energetic barrier associated with forming the four-membered ring system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor to close the ring.

One of the most common and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution. u-tokyo.ac.jp This strategy typically involves a γ-amino halide or a related substrate where an amine nitrogen acts as the nucleophile, displacing a leaving group at the γ-position to form the heterocyclic ring. nih.gov

Recent advancements have focused on catalytic methods to achieve this transformation with greater efficiency and selectivity. For instance, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce substituted azetidines. nih.govfrontiersin.orgelsevierpure.com This method is notable for its high yields and tolerance of various acid-sensitive and Lewis basic functional groups. nih.govfrontiersin.org The reaction proceeds via a C3-selective aminolysis, even when the C4 position is a more sterically accessible benzylic position. frontiersin.org Another approach involves a palladium-catalyzed intramolecular C(sp³)–H amination, which utilizes a benziodoxole tosylate oxidant to promote the cyclization. rsc.org

| Precursor Type | Catalyst/Reagent | Product Type | Yield | Reference |

| γ-Amino Halide | Base (e.g., K₂CO₃) | Substituted Azetidine | Variable | nih.gov |

| cis-3,4-Epoxy Amine | La(OTf)₃ | 3-Hydroxyazetidine | 81% | nih.gov |

| Amine with γ-C-H bond | Pd(II) catalyst, Oxidant | Functionalized Azetidine | Good | rsc.org |

| β-amino alcohol derivative | Mesylation, Base | 2-Cyanoazetidine | High | organic-chemistry.org |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic structures, including those containing nitrogen. nih.gov While less common for the direct construction of the simple azetidine ring, RCM is effectively used to create more complex molecular architectures that incorporate the azetidine moiety, such as macrocycles. For example, RCM of α-methylene-β-lactams (azetidin-2-ones) has been employed to construct strained 11- and 12-membered macrocycles. nih.gov This reaction demonstrates the utility of RCM in forming large rings fused to or containing the azetidine core, with factors like substrate concentration influencing the stereochemical outcome. nih.gov The development of catalysts, such as Grubbs' and Schrock's catalysts, has been pivotal in applying metathesis to electron-rich amine substrates, which can be challenging. nih.gov

| Substrate | Catalyst | Product | Key Finding | Reference |

| α-methylene-β-lactam | Grubbs-type catalyst | 12-membered macrocycle containing a β-lactam ring | Substrate concentration affects stereoselectivity. | nih.gov |

| Bis-allylamine | Grubbs' first generation (G-I) or Schrock's catalyst | 3-Pyrroline | RCM is effective for aza-cycle synthesis. | nih.gov |

| Amine tosylate salts | Grubbs' second generation (G-II) | Pyrroline | Microwave irradiation can improve yields for certain substrates. | nih.gov |

Electroreductive intramolecular coupling represents a stereoselective method for azetidine synthesis. This technique has been successfully applied to chiral aromatic α-imino esters derived from (S)-α-amino acids. The electroreduction of these substrates in the presence of chlorotrimethylsilane and triethylamine leads to the formation of mixed ketals of cis-2,4-disubstituted azetidine-3-ones. figshare.com The reaction proceeds with high stereospecificity, achieving >99% diastereomeric excess and 85-99% enantiomeric excess. figshare.com The stereochemical outcome, confirmed by X-ray crystallography, is the (2R,3R,4S)-isomer, a result supported by transition state calculations. figshare.com

| Substrate | Electrolyte/Cathode | Product | Stereoselectivity | Reference |

| Chiral aromatic α-imino ester | Bu₄NClO₄ / Pt | Mixed ketal of cis-2,4-disubstituted azetidine-3-one | >99% de, 85-99% ee | figshare.com |

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly efficient and atom-economical routes for synthesizing azetidine rings. magtech.com.cnmdpi.com

The [2+2] cycloaddition is a prominent method for constructing four-membered rings. In the context of azetidine synthesis, the two major variations are the reaction of ketenes with imines and the photochemical reaction of imines with alkenes. u-tokyo.ac.jprsc.org

Ketene-Imine Cycloadditions (Staudinger Synthesis): The Staudinger synthesis, discovered in 1907, is the reaction between a ketene and an imine to form a β-lactam (azetidin-2-one). mdpi.comjmchemsci.com This remains one of the most general methods for accessing this class of compounds. mdpi.com The reaction is typically not a concerted process but proceeds through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, which then cyclizes. mdpi.com Ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.comresearchgate.net The stereoselectivity of the Staudinger reaction can be complex, but it is a widely used method for preparing variously substituted β-lactams. mdpi.com

Imine-Alkene Cycloadditions (Aza Paternò–Büchi Reaction): The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to yield an azetidine. rsc.orgresearchgate.net This reaction is a highly direct and efficient strategy for azetidine synthesis. rsc.org A significant challenge is the rapid relaxation of the excited state of the imine through isomerization, which competes with the desired cycloaddition. thieme-connect.com Modern protocols have overcome some of these limitations through the use of visible-light photocatalysis, which can activate specific imine precursors like 2-isoxazoline-3-carboxylates via triplet energy transfer. rsc.org When the reaction proceeds through a singlet excited state, it can be highly stereospecific. rsc.org

| Reaction Type | Reactant 1 | Reactant 2 | Key Features | Reference |

| Staudinger Synthesis | Ketene (from acyl chloride) | Imine | Forms β-lactams (azetidin-2-ones); Stepwise mechanism via zwitterion. | mdpi.com |

| Aza Paternò–Büchi | Imine (excited state) | Alkene | Photochemical [2+2] cycloaddition; Can be highly stereospecific. | rsc.orgresearchgate.net |

| Visible-Light Mediated Aza Paternò–Büchi | 2-Isoxazoline-3-carboxylate | Alkene | Uses photocatalyst (e.g., Ir(III) complex) to overcome imine isomerization. | rsc.org |

Aza Paternò-Büchi Reactions

The aza Paternò-Büchi reaction is a powerful method for synthesizing functionalized azetidines through a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.orgresearchgate.net This reaction represents one of the most direct and efficient routes to the four-membered azetidine core. nih.govrsc.org The process is typically initiated by the photoexcitation of an imine component, which then undergoes a cycloaddition with an alkene. nih.gov While the reaction can be performed intermolecularly, intramolecular versions are also effective for creating complex scaffolds. nih.gov

Historically, these reactions required UV light for excitation. researchgate.net However, recent advancements have enabled the use of visible light, often mediated by a photocatalyst that facilitates triplet energy transfer. nih.govnih.govnih.gov This makes the conditions milder, operationally simpler, and more broadly applicable. nih.govnih.gov A significant challenge in this methodology is the potential for E/Z isomerization of the imine, which can be an undesired competing pathway. nih.gov To circumvent this, many successful protocols utilize cyclic imines or imine equivalents like oximes, which are less prone to isomerization. nih.govnih.gov The utility of this reaction has been expanded by employing 2-isoxazoline-3-carboxylates as oxime precursors, which react with a wide array of alkenes under visible light photocatalysis to produce highly functionalized azetidines. nih.gov

Table 1: Examples of Aza Paternò-Büchi Reactions in Azetidine Synthesis

| Imine/Imine Precursor | Alkene Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Ethoxyisoindolone | Various Alkenes | UV Irradiation | Fused Bicyclic Azetidines | researchgate.net |

| Quinoxalinones | Various Alkenes | UV Irradiation | Fused Bicyclic Azetidines | researchgate.net |

| Acyclic Oximes | Styrenes | Visible Light, Triplet Sensitizer | Substituted Azetidines | nih.gov |

| 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible Light, Ir photocatalyst | Functionalized Azetidines | nih.gov |

| Tethered Imine-Alkenes | Visible Light, Triplet Sensitizer | Intramolecular Cycloaddition | Bicyclic Azetidines | nih.gov |

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, provides a straightforward pathway to the corresponding saturated azetidine ring system. magtech.com.cnclockss.org This transformation is a key strategy for converting readily accessible β-lactam intermediates into their fully reduced azetidine counterparts. A variety of reducing agents can be employed for this purpose, but the choice of reagent is crucial to avoid unwanted side reactions or ring-opening of the strained four-membered ring.

Hydroalanes have been identified as particularly effective and specific reagents for this reduction. acs.org Their use allows for the clean conversion of the amide functionality within the β-lactam to the amine in the azetidine. The general applicability of this method makes it a valuable tool in the synthesis of diverse azetidine derivatives. magtech.com.cn The synthesis of β-lactams themselves is well-established, often involving [2+2] cycloaddition reactions like the Staudinger synthesis, where a ketene reacts with an imine. mdpi.comjmchemsci.com Once formed, these β-lactam precursors can be reduced to furnish the final azetidine products.

Table 2: Reagents for the Reduction of Azetidin-2-ones

| Reducing Agent Class | Specific Reagent Example | Key Characteristics | Reference |

|---|---|---|---|

| Hydroalanes | Diisobutylaluminium hydride (DIBAL-H) | High specificity for carbonyl reduction, minimizing ring cleavage. | acs.org |

| Boranes | Borane-tetrahydrofuran complex (BH₃·THF) | Effective for amide reduction; requires careful control of reaction conditions. | clockss.org |

| Silanes | Trichlorosilane (HSiCl₃) | Used in combination with a promoter for chemoselective reduction. | magtech.com.cn |

Ring Contraction and Expansion Methodologies Involving Azetidines

The synthesis of the azetidine scaffold can also be achieved through molecular rearrangements involving the contraction of larger rings or the expansion of smaller ones. magtech.com.cn These methods leverage the release or alteration of ring strain to drive the formation of the desired four-membered heterocycle.

Ring Contraction: A common strategy for ring contraction involves the rearrangement of five-membered heterocycles, such as pyrrolidinones. magtech.com.cn A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov In this process, treatment with a base like potassium carbonate promotes a rearrangement that expels the bromine atom and contracts the five-membered ring to an α-carbonylated N-sulfonylazetidine. nih.gov This method is versatile, allowing for the incorporation of various nucleophiles, including alcohols and anilines, into the final azetidine product. nih.gov

Ring Expansion: Conversely, three-membered rings like aziridines can be expanded to form azetidines. magtech.com.cn This typically involves the introduction of a single carbon atom. One such method is the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds via a one-carbon ring expansion to yield the corresponding 1-arenesulfonylazetidines. organic-chemistry.org Recently, a biocatalytic one-carbon ring expansion of aziridines has been developed using engineered cytochrome P450 enzymes. acs.org This enzymatic approach facilitates a highly enantioselective nih.govrsc.org-Stevens rearrangement of an intermediate aziridinium ylide, overriding competing reaction pathways to produce chiral azetidines with excellent stereocontrol. acs.org

Enantioselective Synthesis of (2S)-2-(Methoxymethyl)azetidine and its Precursors

Achieving the specific (S)-stereochemistry at the C2 position of 2-(methoxymethyl)azetidine (B1442432) requires sophisticated asymmetric synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms during the formation of the chiral center. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and stereocontrolled functionalization of existing scaffolds.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a reliable method for inducing stereoselectivity. In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been established, the auxiliary is cleaved and can often be recovered.

For the synthesis of C2-substituted azetidines, Ellman's tert-butyl sulfinamide has proven to be an effective and inexpensive chiral auxiliary. digitellinc.com The synthesis can begin with the condensation of the sulfinamide with an appropriate 1,3-bis-electrophile. A subsequent diastereoselective Grignard addition to the resulting sulfinimine establishes the new stereocenter. The intermediate is then poised for an intramolecular 4-exo-tet cyclization, which forms the azetidine ring with high diastereoselectivity. digitellinc.com Another widely used auxiliary is (S)-1-phenylethylamine, which can serve as both a chiral director and the nitrogen source for the azetidine ring. rsc.orgnih.gov This approach has been successfully used to prepare enantiomers of azetidine-2-carboxylic acid, a precursor that can be further functionalized. nih.gov

Table 3: Common Chiral Auxiliaries in Azetidine Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |

|---|---|---|---|

| (S)-tert-Butyl sulfinamide | Diastereoselective Grignard addition to sulfinimines | Steric hindrance from the bulky sulfinyl group directs the nucleophile to one face of the C=N bond. | digitellinc.com |

| (S)-1-Phenylethylamine | Asymmetric intramolecular alkylation | The chiral amine forms a diastereomeric intermediate that undergoes cyclization with a preferred geometry. | rsc.orgnih.gov |

Asymmetric Catalysis in Azetidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. researchgate.net This strategy can be applied to various stages of azetidine synthesis, including the ring-forming step itself or subsequent functionalization.

Chiral azetidine-derived ligands and organocatalysts have been developed for asymmetric reactions like Michael additions and Friedel-Crafts alkylations. researchgate.net For the formation of the ring, copper(I) catalysts paired with chiral ligands, such as sabox, have been used in [3+1]-cycloaddition reactions to generate chiral 2-azetines, which can then be reduced to the corresponding chiral azetidines. nih.gov This method allows for the highly enantioselective synthesis of azetine-2-carboxylates, which are direct precursors to valuable chiral azetidine derivatives. nih.gov Furthermore, asymmetric catalysis can be employed in the ring-opening of meso-aziridines or the desymmetrization of other prochiral substrates to create chiral building blocks for azetidine synthesis. researchgate.net Hydrogen-bond-donor catalysts, like chiral squaramides, have also been shown to promote highly enantioselective ring-opening reactions of activated azetidines, demonstrating the power of organocatalysis in manipulating these strained rings. thieme-connect.comacs.org

Stereocontrolled Alkylation and Functionalization

An alternative to building the chiral center during ring formation is to introduce it via stereocontrolled functionalization of a pre-existing azetidine or a related precursor. uni-muenchen.de This often involves the diastereoselective alkylation of an enolate or an equivalent nucleophilic species derived from an azetidine scaffold.

One effective strategy is the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. researchgate.net The chiral N-substituent acts as a built-in auxiliary, directing the approach of an electrophile (like benzyl bromide) to the α-position with high diastereoselectivity after deprotonation with a strong base such as LDA. The directing group can later be removed to afford the optically active 2-substituted azetidine-2-carbonitrile. researchgate.net Similarly, α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile allows for the introduction of substituents with stereocontrol. uni-muenchen.de Transition metal catalysis, particularly with palladium, can also be used for the stereocontrolled functionalization of azetidine derivatives, such as in Heck reactions on 3-alkylidene-1,2-diazetidines. nih.gov These methods provide powerful tools for elaborating simple azetidine cores into more complex and functionally diverse chiral molecules.

Synthesis of Specifically Functionalized this compound Derivatives

The functionalization of the this compound scaffold is a key area of research, enabling the creation of a diverse library of compounds. Strategies often focus on derivatization at the nitrogen atom, as well as at the C3 and C4 positions of the azetidine ring.

Introduction of Multiple Stereocenters onto the Azetidine Core

The creation of multiple stereocenters on the azetidine ring is a significant challenge that has been addressed through various stereoselective synthetic methods. One notable approach involves the regio- and stereoselective alkylation of a 1-benzhydryl-2-(methoxymethyl)azetidin-3-one intermediate. This method allows for the introduction of a substituent at the C4 position with a defined stereochemistry relative to the existing center at C2.

The process begins with the imination of 1-benzhydryl-2-(methoxymethyl)azetidin-3-one, followed by alkylation under kinetically controlled conditions. Subsequent hydrolysis of the imino group yields 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ones where the substituents at C2 and C4 are in a cis configuration researchgate.net. The final step is the reduction of the carbonyl group to afford the corresponding 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols researchgate.net. The stereochemistry of these products has been confirmed through single-crystal X-ray diffraction analysis researchgate.net.

Another advanced strategy for introducing two stereocenters is the copper-catalyzed enantioselective difunctionalization of azetines. This method allows for the installation of both a boryl and an allyl group across the double bond of an azetine, creating two new adjacent stereogenic centers with high levels of both diastereo- and enantioselectivity acs.orgnih.gov. The resulting 2,3-disubstituted azetidines are versatile intermediates for further synthetic transformations acs.orgnih.gov.

Table 1: Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine Data sourced from Tetrahedron, 2002, 58(14), 2763-2775. researchgate.net

| Entry | Alkylating Agent (R-X) | Product (cis-4-alkyl-azetidin-3-one) | Yield (%) |

|---|---|---|---|

| 1 | Methyl iodide | 4-Methyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-one | 75 |

| 2 | Ethyl iodide | 4-Ethyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-one | 72 |

| 3 | Propyl iodide | 4-Propyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-one | 68 |

Diversification and Derivatization Strategies

Diversification of the this compound scaffold can be achieved through a variety of reactions at different positions of the ring. N-functionalization is a common strategy, involving reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents. For instance, the nitrogen atom can be deprotected and subsequently reacted with various electrophiles ljmu.ac.uk.

Functionalization at the C3 position can be accomplished starting from a 3-oxoazetidine derivative. The ketone functionality allows for a plethora of transformations, including reduction to a hydroxyl group, reductive amination, and Wittig-type reactions. Furthermore, aza-Michael additions to methyl 2-(azetidin-3-ylidene)acetates provide a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines nih.gov.

Another approach to diversification involves the use of metallated azetidines. Direct metal-based functionalization allows for the regioselective introduction of substituents, with the outcome influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring rsc.org.

Preparation of Spirocyclic and Fused Azetidine Systems

The construction of spirocyclic and fused ring systems containing the azetidine moiety leads to conformationally restricted molecules of significant interest in drug discovery. A common precursor for these syntheses is an N-protected azetidin-3-one.

Spirocyclic azetidines can be synthesized via several methods. The Kulinkovich-type reaction, a Ti(IV)-mediated coupling of oxime ethers with Grignard reagents, can produce spirocyclic NH-azetidines rsc.org. Another approach involves the Staudinger [2+2] cycloaddition between ketenes and imines, which is a versatile method for creating spiro-β-lactams that can be subsequently reduced to the corresponding spiro-azetidines rsc.orgnih.gov.

Fused azetidine systems can be prepared through cycloaddition reactions involving azetine intermediates. For example, a [3+2]-cycloaddition between 2-azetines and nitrile oxides can yield fused isoxazoline-azetidine scaffolds nih.gov. Additionally, intramolecular C-H amination catalyzed by palladium(II) can be employed to construct fused bicyclic azetidine structures rsc.org.

Table 2: Examples of Spirocyclic and Fused Azetidine Synthesis Strategies

| Strategy | Precursors | Product Type | Reference |

|---|---|---|---|

| Kulinkovich-type reaction | Oxime ethers, Grignard reagents | Spirocyclic NH-azetidines | rsc.org |

| Staudinger cycloaddition | Ketenes, Imines | Spiro-β-lactams | rsc.orgnih.gov |

| [3+2] Cycloaddition | 2-Azetines, Nitrile oxides | Fused isoxazoline-azetidines | nih.gov |

Protecting Group Strategies for this compound and Related Intermediates

In the multi-step synthesis of complex molecules derived from this compound, the use of protecting groups for the azetidine nitrogen is essential. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

Commonly used nitrogen protecting groups in azetidine chemistry include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups ljmu.ac.ukgoogle.com. The Boc group is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) google.comorganic-chemistry.org. Conversely, the Fmoc group is stable to acidic conditions but is removed by bases like piperidine google.comorganic-chemistry.org. The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis ljmu.ac.uk.

In the synthesis of 4-alkyl-2-(methoxymethyl)azetidin-3-ols, a benzhydryl (diphenylmethyl) group was employed as the N-protecting group. This group is stable throughout the alkylation and reduction steps and can be removed at a later stage researchgate.net.

The concept of orthogonal protection is crucial when multiple protecting groups are present in a molecule. Orthogonal protecting groups can be removed selectively in any order without affecting the others jocpr.combham.ac.uk. For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine allows for the selective deprotection of the Boc group with acid, leaving the Cbz group intact, or vice-versa through hydrogenolysis ljmu.ac.uk. This strategy enables site-specific modifications in complex synthetic sequences.

Table 3: Common N-Protecting Groups for Azetidines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis |

Stereochemical Aspects and Asymmetric Synthesis

Diastereoselective Synthesis of (2S)-2-(Methoxymethyl)azetidine Analogues

The construction of azetidine (B1206935) rings bearing multiple stereocenters requires robust methods for controlling their relative spatial arrangement. Diastereoselective strategies are pivotal in establishing this control, either during the formation of the heterocyclic ring itself or in the subsequent functionalization of a pre-existing chiral azetidine.

The formation of the azetidine ring with defined relative stereochemistry is often achieved through concerted or stepwise cycloaddition reactions, or through intramolecular cyclizations where the stereochemistry of the acyclic precursor dictates the outcome.

One of the most established methods for synthesizing the azetidin-2-one (B1220530) (β-lactam) core, a direct precursor to azetidines, is the Staudinger ketene-imine cycloaddition. This formal [2+2]-cycloaddition typically proceeds through a two-step mechanism involving a zwitterionic intermediate. The stereochemical outcome (cis vs. trans) is highly dependent on the substituents of the imine and the ketene, as well as the reaction conditions. For instance, the reaction of imines generated from aryl aldehydes and primary amines with aryloxyacetic acids (which form ketenes in situ) can lead to exclusive cis-stereoselection in the resulting β-lactams. mdpi.com

Visible-light-mediated aza Paternò-Büchi reactions represent a modern approach to forming azetidine rings. researchgate.net These intramolecular [2+2] photocycloadditions can proceed with high diastereoselectivity, yielding bicyclic azetidines from unsaturated oxime precursors. researchgate.net Similarly, intermolecular versions of this reaction, while facing challenges of regioselectivity, can also provide functionalized azetidines. springernature.comdigitellinc.com

Intramolecular cyclization provides another powerful tool for stereocontrol. In a scalable, two-step synthesis of trans-3-(hydroxymethyl)-2-arylazetidines, a kinetically controlled cyclization of an oxiranylmethyl-substituted benzylamine (B48309) using a strong base mixture (LiDA-KOR superbase) forms the four-membered ring with high regio- and diastereoselectivity. acs.org Spectroscopic analysis confirmed that the substituents at positions 2 and 3 were exclusively in a trans configuration. acs.org

In this approach, a pre-existing stereocenter on the azetidine ring or its precursor directs the formation of a new stereocenter. This substrate-controlled diastereoselectivity is a cornerstone of synthesizing complex chiral molecules.

A clear example is the post-functionalization of chiral azetidines. The hydrogenation of C2-substituted azetidines containing a C3-C4 double bond, using Pearlman's catalyst, proceeds with high diastereoselectivity to yield the corresponding cis-isomers. nih.gov The existing chiral center at C2 effectively shields one face of the molecule, directing the hydrogen to add from the less hindered face. nih.gov

Similarly, the synthesis of functionalized azetidines can be directed by a chiral precursor. Couty and coworkers developed a method to prepare 2-cyano azetidines from β-amino alcohols derived from ephedrine. nih.gov The cyclization of a chlorinated precursor using lithium hexamethyldisilylazide (LiHMDS) yielded a mixture of diastereomeric azetidines. The inherent chirality of the starting β-amino alcohol backbone directly influenced the stereochemical outcome of the ring closure. nih.gov This demonstrates how chirality in a starting material can be relayed to control the stereochemistry of the final azetidine product.

Enantioselective Synthesis of this compound

Creating the specific (2S) enantiomer of 2-(methoxymethyl)azetidine (B1442432) from achiral or racemic starting materials requires asymmetric synthesis methodologies. These strategies employ chiral catalysts, auxiliaries, or resolution techniques to favor the formation of one enantiomer over the other.

The use of chiral ligands in metal-catalyzed reactions is a powerful strategy for asymmetric induction. The chiral ligand complexes with a metal center to create a chiral environment that forces the reaction to proceed along an enantioselective pathway.

A robust methodology for the highly enantioselective synthesis of 2-azetine-carboxylates, which can be reduced to chiral azetidine-2-carboxylates, involves a copper(I)-catalyzed [3+1]-cycloaddition. nih.gov Using a chiral sabox ligand, this reaction between enoldiazoacetates and N-arylimido sulfur ylides achieves high enantiomeric excess. nih.gov The subsequent stereoselective hydrogenation of the azetine product can form a single stereoisomer of the tetrasubstituted azetidine. nih.gov

Another approach utilizes chiral C2-symmetric 2,4-disubstituted azetidines as ligands themselves. For example, N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine has been used as a chiral ligand in the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing secondary alcohols in high yields and enantiomeric excesses. researchgate.netcapes.gov.br This demonstrates the utility of chiral azetidines in catalyzing other asymmetric transformations.

The use of chiral auxiliaries provides an alternative route. A general and scalable method for producing enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamides. acs.org This inexpensive and commercially available chiral auxiliary is reacted with an achiral 1,3-dielectrophile. The sulfinamide directs the cyclization to produce the azetidine with high diastereoselectivity. The auxiliary can then be easily cleaved to yield the desired enantiopure C2-substituted azetidine. acs.org This method is versatile, allowing for the synthesis of azetidines with aryl, vinyl, and alkyl substituents at the C2 position. acs.org

Table 1: Chiral Ligand/Auxiliary-Mediated Synthesis of Azetidines & Analogues

| Method | Chiral Source | Product Type | Key Features | Ref |

| Copper-Catalyzed [3+1]-Cycloaddition | Chiral sabox ligand | 2-Azetine-carboxylates | High enantioselectivity; precursor to tetrasubstituted azetidines. | nih.gov |

| Diethylzinc Addition | Chiral azetidine ligand | Chiral secondary alcohols | Demonstrates catalytic utility of chiral azetidine derivatives. | researchgate.netcapes.gov.br |

| Sulfinamide-Directed Cyclization | (R)- or (S)-tert-butanesulfinamide | C2-substituted azetidines | Scalable, uses inexpensive auxiliary, broad substrate scope. | acs.org |

Resolution techniques separate a racemic mixture into its constituent enantiomers. While classical kinetic resolution (KR) is limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can theoretically convert 100% of a racemic starting material into a single enantiopure product. wikipedia.orgprinceton.edu DKR achieves this by coupling the kinetic resolution step with a rapid in situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu

For a DKR process to be successful, several conditions must be met: the rate of racemization must be faster than or at least comparable to the rate of reaction of the faster-reacting enantiomer, and the resolution step should be irreversible to ensure high enantioselectivity. princeton.edupsu.edu

While a specific DKR protocol for this compound is not prominently documented, the principle has been successfully applied to the synthesis of related chiral heterocycles. For instance, racemic 3-acetoxy-β-lactams have been converted into optically active 3-hydroxy-β-lactams via a DKR process involving hydrolysis, oxidation to an azetidine-2,3-dione (B12860077) intermediate, and subsequent enantioselective reduction using Ni-catalyzed asymmetric hydrogenation. mdpi.com As β-lactams are direct precursors to azetidines, this demonstrates the potential of DKR in accessing enantiopure azetidine derivatives. mdpi.comacs.org The application of DKR has been pivotal in synthesizing various natural products and pharmaceuticals, often employing a combination of metal catalysts for racemization and enzymes (like lipases) for the resolution step. wikipedia.orgnih.gov

Chirality Transfer and Stereochemical Retention in Azetidine Transformations

Once a chiral azetidine like this compound is synthesized, it is crucial that subsequent transformations proceed with a predictable stereochemical outcome. Many reactions of azetidines occur with the transfer of the original chirality to the product, often with high fidelity.

One of the most valuable methods for preparing azetidines involves the reduction of azetidin-2-ones (β-lactams). This transformation is highly reliable and proceeds with retention of the stereochemistry of the ring substituents. acs.org Reagents such as diborane (B8814927) or, more efficiently, alanes, reduce the carbonyl group without affecting the existing stereocenters, providing a direct and stereochemically conservative route from chiral β-lactams to the corresponding chiral azetidines. acs.org

Ring-opening reactions of chiral azetidines can also proceed stereoselectively, providing access to functionalized, acyclic chiral amines. The outcome, however, is highly dependent on the substrate, nucleophile, and reaction conditions. For example, the ring-opening of optically active N-tosyl azetidines with aryl borates can lead to racemic products, indicating a process involving a carbocationic intermediate. nih.govresearchgate.net In contrast, introducing a hydroxyl group onto the azetidine ring can direct the nucleophilic attack to occur with a predominant inversion of configuration. nih.govresearchgate.net This highlights that the inherent chirality of the azetidine can be effectively transferred to the product, but the exact stereochemical pathway (retention vs. inversion) must be carefully considered. nih.govresearchgate.net

Chemical Reactivity and Transformation of the Azetidine Ring System

Functional Group Transformations on the (2S)-2-(Methoxymethyl)azetidine Scaffold.benchchem.comresearchgate.netnih.govnih.gov

The this compound core allows for diversification at several positions, including the methoxymethyl side chain, the azetidine (B1206935) nitrogen, and the C-3 and C-4 positions of the azetidine ring. These modifications are crucial for the development of new chemical entities with tailored properties.

Modification of the Methoxymethyl Side Chain.researchgate.netnih.gov

The methoxymethyl group at the C-2 position offers a handle for further functionalization. While direct modification of the ether linkage can be challenging, it can be cleaved to reveal a primary alcohol. This transformation is typically achieved using strong acid or Lewis acid conditions, which must be carefully controlled to avoid undesired ring-opening of the strained azetidine. The resulting (2S)-azetidin-2-ylmethanol can then be subjected to a wide range of standard alcohol derivatization reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification with different alkyl or aryl groups.

N-Functionalization of the Azetidine Nitrogen.rsc.org

The secondary amine of the azetidine ring is a key site for introducing structural diversity. It readily undergoes a variety of N-functionalization reactions, including alkylation, acylation, sulfonylation, and arylation. These transformations are fundamental to building libraries of compounds for screening in drug discovery programs. nih.gov

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. These reactions introduce simple alkyl chains or more complex cyclic systems. youtube.com

N-Acylation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides. This is a common strategy to introduce a wide range of substituents and modulate the electronic properties of the nitrogen atom. youtube.com

N-Arylation: The nitrogen can be arylated using Buchwald-Hartwig or Ullmann-type coupling reactions with aryl halides or triflates, providing access to N-aryl azetidine derivatives.

A summary of common N-functionalization reactions is presented in the table below.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(methoxymethyl)azetidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-2-(methoxymethyl)azetidine |

| N-Acylation | Acid chloride/Anhydride, Base | N-Acyl-2-(methoxymethyl)azetidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-2-(methoxymethyl)azetidine |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-2-(methoxymethyl)azetidine |

Derivatization at C-3 and C-4 Positions of the Azetidine Ring.researchgate.netnih.govrsc.orgresearchgate.netresearchgate.net

Functionalization of the C-3 and C-4 positions of the azetidine ring is more challenging but offers a powerful way to introduce additional substituents and stereocenters. One approach involves the synthesis of a precursor, 1-benzhydryl-2-methoxymethylazetidin-3-one. researchgate.netresearchgate.net Imination of this azetidin-3-one, followed by stereoselective alkylation under kinetic control, and subsequent hydrolysis of the imino group, leads to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with a cis relationship between the substituents at C-2 and C-4. researchgate.netresearchgate.net Reduction of the carbonyl group then yields the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.netresearchgate.net These methods allow for the controlled introduction of alkyl groups at the C-4 position.

Ring-Opening Reactions of Azetidines.benchchem.comacs.org

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by nucleophiles or acids and provide access to functionalized acyclic amines.

Nucleophilic Ring Opening Reactions.benchchem.comacs.orgmagtech.com.cn

The ring-opening of azetidines by nucleophiles is a significant transformation that leads to the formation of γ-amino derivatives. The regioselectivity of this reaction is highly dependent on the nature of the substituents on the azetidine ring and the nucleophile itself. magtech.com.cn For the ring to be opened, the nitrogen atom often needs to be activated by an electron-withdrawing group, or the reaction may require Lewis acid catalysis. magtech.com.cnclockss.org

In the case of 2-substituted azetidines, such as this compound, nucleophilic attack can theoretically occur at either the C-2 or C-4 position. The outcome is governed by a combination of electronic and steric effects. magtech.com.cn Electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the ring carbons, facilitating the attack. Generally, nucleophiles will attack the less sterically hindered carbon atom. magtech.com.cn

A summary of factors influencing nucleophilic ring-opening is provided below.

| Factor | Influence on Ring Opening |

| Nitrogen Activation | Electron-withdrawing groups (e.g., tosyl, acyl) on the nitrogen increase the reactivity of the ring towards nucleophiles. clockss.org |

| Lewis Acid Catalysis | Lewis acids can coordinate to the nitrogen atom, further activating the ring for nucleophilic attack. magtech.com.cniitk.ac.in |

| Nucleophile Strength | Stronger nucleophiles are more effective at opening the azetidine ring. |

| Steric Hindrance | Nucleophilic attack generally occurs at the less sterically hindered carbon of the azetidine ring. magtech.com.cn |

Acid-Catalyzed Ring Opening and Rearrangements.nih.govacs.org

Azetidines can undergo ring-opening and rearrangement reactions in the presence of acids. nih.govyoutube.com Protonation of the nitrogen atom makes the ring more susceptible to cleavage. For instance, heating azetidine with concentrated hydrochloric acid can lead to ring opening. ambeed.com In some cases, particularly with specific substitution patterns, acid catalysis can lead to intramolecular rearrangements. nih.gov For example, certain N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov The specific products of acid-catalyzed reactions of this compound would depend on the reaction conditions and the nature of the acid used. The presence of the methoxymethyl substituent could also influence the reaction pathway, potentially leading to rearrangements involving the ether oxygen.

Ring-Expansion Reactions of Azetidines

Ring-expansion reactions transform the strained four-membered azetidine core into larger, often five-, six-, or seven-membered nitrogen-containing heterocycles like pyrrolidines, piperidines, and azepanes. researchgate.netresearchgate.net These transformations are of great synthetic interest as they provide access to valuable scaffolds for medicinal chemistry and natural product synthesis from readily available azetidine precursors. The regioselectivity and outcome of these reactions are highly dependent on the substitution pattern of the azetidine ring, the nature of the reagents used, and the reaction mechanism. magtech.com.cnacs.org

Intramolecular Cyclization-Fragmentation Pathways

A prominent strategy for azetidine ring expansion involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain, followed by nucleophilic cleavage of the resulting bicyclic azetidinium intermediate. acs.orgnih.gov For instance, azetidines substituted at the C2-position with a 3-hydroxypropyl side chain can be activated (e.g., via mesylation of the terminal alcohol) to induce intramolecular cyclization. This forms a strained 1-azoniabicyclo[3.2.0]heptane intermediate. researchgate.netacs.orgnih.gov

The subsequent ring-opening of this bicyclic cation by an external nucleophile can proceed via two distinct pathways, leading to a competitive formation of five-membered (pyrrolidine) or seven-membered (azepane) rings. acs.orgacs.org The regioselectivity of the nucleophilic attack is influenced by both the substitution on the azetidine ring and the identity of the nucleophile. acs.orgresearchgate.net

Research has shown that nucleophiles like cyanide, azide, or acetate (B1210297) anions attack the bicyclic azetidinium salt, yielding a mixture of ring-expanded products. acs.orgacs.orgnih.gov The distribution between the pyrrolidine (B122466) and azepane derivatives is dictated by the regioselectivity of the C-N bond cleavage in the four-membered ring portion of the bicyclic intermediate. acs.org Quantum mechanical DFT calculations have been employed to rationalize the observed regioselectivities, showing good agreement with experimental results. acs.orgnih.gov

| Azetidine Substrate | Nucleophile | Pyrrolidine Product Yield | Azepane Product Yield | Reference |

| N-benzyl-2-(3-hydroxypropyl)azetidine | KCN | 59% | 19% | acs.org |

| N-benzyl-2-(3-hydroxypropyl)azetidine | NaN₃ | 50% | 25% | acs.org |

| N-benzyl-2-(3-hydroxypropyl)azetidine | NaOAc | 48% | 19% | acs.org |

| N-benzyl-2-(3-hydroxypropyl)-4-methylazetidine | KCN | 0% | 75% | acs.org |

| N-benzyl-2-(3-hydroxypropyl)-4-methylazetidine | NaN₃ | 0% | 63% | acs.org |

Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-ones

A distinct ring-expansion pathway has been developed for 2,2-disubstituted azetidine carbamates. acs.org Treatment of these substrates with a Brønsted acid, such as trifluoroacetic acid, at room temperature triggers a rapid transformation into 6,6-disubstituted 1,3-oxazinan-2-ones with excellent yields. acs.org This reaction demonstrates a broad substrate scope, tolerating various carbamate (B1207046) protecting groups (e.g., Boc, Cbz) and diverse substituents on the azetidine ring. acs.org

The proposed mechanism involves the initial protonation of the azetidine nitrogen, which facilitates the cleavage of a C-N bond to generate a tertiary carbocation intermediate. acs.org The stability of this carbocation is crucial and is enhanced by electron-donating groups on the aryl substituent at C2. The carbocation is then intramolecularly trapped by the oxygen atom of the carbamate group, leading to the formation of the six-membered 1,3-oxazinan-2-one (B31196) ring after loss of the carbamate's alkyl group. acs.org

| Azetidine Substrate (2-Aryl-2-ester-N-Boc-azetidine) | Aryl Group | Yield of 1,3-Oxazinan-2-one | Reference |

| Phenyl | Phenyl | 91% | acs.org |

| 4-Methoxyphenyl | 4-Methoxyphenyl | 95% | acs.org |

| 4-Fluorophenyl | 4-Fluorophenyl | 92% | acs.org |

| 2-Fluorophenyl | 2-Fluorophenyl | 51% | acs.org |

| Thiophen-2-yl | Thiophen-2-yl | 88% | acs.org |

| Isoxepac derivative | - | 96% | acs.org |

Other Ring Expansion Methodologies

One-carbon homologation represents another approach to expand the azetidine ring. The reaction of an azetidine with a diazo compound in the presence of a copper catalyst can lead to the formation of a pyrrolidine via a formal acs.orgnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.gov This method effectively inserts a single carbon atom into the azetidine framework to furnish the corresponding five-membered ring. nih.gov

Advanced Applications in Organic Synthesis and Catalyst Design

(2S)-2-(Methoxymethyl)azetidine as a Chiral Building Block in Complex Molecule Synthesis

This compound is recognized as a privileged chiral building block in medicinal chemistry and organic synthesis. nih.govresearchgate.net The azetidine (B1206935) ring, a four-membered saturated nitrogen heterocycle, offers a unique combination of stability and reactivity. rsc.org Its considerable ring strain, estimated to be around 25.4 kcal/mol, makes it susceptible to controlled ring-opening and expansion reactions, providing pathways to diverse molecular architectures. rsc.org This reactivity, coupled with the defined stereocenter at the C2 position, allows for the stereocontrolled synthesis of complex nitrogen-containing compounds. acs.org The incorporation of azetidine motifs into molecules can improve pharmacokinetic properties such as metabolic stability and solubility, making them highly desirable in drug discovery. nih.govchemrxiv.org

The conformationally constrained scaffold of azetidine makes its derivatives, such as this compound, excellent precursors for non-natural chiral amino acids and peptidomimetics. acs.org Azetidine-2-carboxylic acid and its analogues are employed as proline surrogates to introduce rigid turns and specific secondary structures into peptides. nih.gov This structural rigidity is a key feature in designing peptides with enhanced biological activity and stability.

A significant application is the synthesis of azetidine-based α-amino acids. Research has demonstrated practical, organometallic routes to produce a library of 2-azetidinylcarboxylic acids, which can then be incorporated into di- and tripeptides. acs.org For instance, an enantioenriched azetidine-based amino acid was successfully coupled with L-Phe-O-i-Pr to yield an enantiopure dipeptide, which was further elaborated into a tripeptide by coupling with an L-serine derivative. acs.org These synthetic amino acids serve as valuable tools for protein engineering and for studying the influence of conformation on peptide activity. acs.org

Table 1: Examples of Azetidine-Based Amino Acid Applications

| Precursor Type | Application | Resulting Structure | Reference |

| 2-Azetinylcarboxylic acid | Peptide Coupling | Di- and Tripeptides | acs.org |

| 3-Allyl-Aze tert-butyl ester | Modification & Coupling | Amino acid-Aze chimeras | |

| (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | nih.gov |

The inherent ring strain of the azetidine core makes it an excellent substrate for ring-expansion and functionalization reactions, serving as a gateway to other important nitrogen-containing heterocycles. researchgate.netrsc.org The reactivity is driven by the desire to relieve this strain, allowing for transformations that are not feasible with less strained rings like pyrrolidines. rsc.org

One common transformation is the ring expansion of azetidines to form five-membered pyrrolidine (B122466) rings. researchgate.net Additionally, the azetidine scaffold can be diversified to generate a wide array of fused, bridged, and spirocyclic ring systems. nih.gov For example, a densely functionalized azetidine core has been used to access fused eight-membered rings through ring-closing metathesis, which are then reduced to create saturated bicyclic systems. nih.gov Furthermore, cycloaddition reactions with unsaturated azetidines (azetines) can produce valuable fused-polycyclic azetidines. nih.gov This versatility underscores the role of azetidines as foundational synthons for a broad range of complex heterocyclic structures. researchgate.netrsc.org

The azetidine motif is present in a number of biologically active natural products. rsc.org The synthesis of these complex molecules, known as total synthesis, often relies on the use of chiral building blocks to construct the target molecule with the correct stereochemistry. msu.edu this compound and related chiral azetidines are valuable starting materials for these endeavors.

The biosynthesis of natural products containing an azetidine ring, such as azetidomonamides, has been shown to originate from azetidine-2-carboxylic acid. rsc.orgrsc.org In laboratory synthesis, chiral precursors are essential to replicate the specific stereoisomers found in nature. nyu.edunih.gov The use of pre-formed, enantiopure azetidine building blocks simplifies the synthetic route and ensures stereocontrol, which is critical for achieving the desired biological activity of the final natural product.

This compound Derivatives as Ligands in Asymmetric Catalysis

Chiral azetidine-derived compounds have emerged as highly effective ligands and organocatalysts in asymmetric catalysis. birmingham.ac.uk The rigidity of the four-membered ring provides a well-defined and predictable chiral environment around a metal center, which is crucial for achieving high levels of stereoselectivity. rsc.org This structural feature leads to enhanced control of the catalytic pocket, often resulting in superior enantioselectivity compared to more flexible ligand systems. rsc.org

Derivatives of chiral azetidines have been successfully employed as ligands in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction. wikipedia.org Specifically, chiral azetidine alcohols have been used as ligands for the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. wikipedia.org In these reactions, the azetidine-based ligand coordinates to the zinc atom, creating a chiral complex that directs the approach of the aldehyde. This controlled orientation ensures that the ethyl group from the diethylzinc is added to one specific face of the aldehyde, leading to the formation of one enantiomer of the resulting secondary alcohol in high excess. Researchers have reported achieving enantiomeric excesses (ee) in the range of 94-100% for these reactions, demonstrating the high efficiency of these catalytic systems. wikipedia.org

The design of effective chiral catalysts often focuses on creating a rigid scaffold that minimizes conformational flexibility and maximizes stereochemical influence. Azetidines are ideal for this purpose. rsc.orgbham.ac.uk A notable example is the development of C₂-symmetric azetidine-based auxiliaries for asymmetric alkylation reactions. rsc.org

In another application, enantiopure cis-azetidines have been used as chiral ligands for copper-catalyzed Henry (nitro-aldol) reactions, a fundamental method for producing new carbon-carbon bonds. bham.ac.uk The performance of these catalysts is evaluated by measuring the enantiomeric excess of the product. The cis conformation of the substituents on the azetidine ring creates a concave, well-defined chiral pocket that effectively shields one face of the substrate, leading to high stereoselectivity. bham.ac.uk Studies have shown that Cu-azetidine complexes can catalyze the Henry reaction to produce products with over 99.5% ee, highlighting the success of this design strategy. bham.ac.uk

Table 2: Performance of a Cu-Azetidine Complex in the Asymmetric Henry Reaction

| Aldehyde Substrate | Product Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | >99.5% | bham.ac.uk |

| 4-Nitrobenzaldehyde | >99.5% | bham.ac.uk |

| 2-Naphthaldehyde | >99.5% | bham.ac.uk |

| Cyclohexanecarboxaldehyde | 91% | bham.ac.uk |

This systematic design and evaluation process allows for the fine-tuning of ligand structure to optimize catalyst performance for specific asymmetric transformations, such as Friedel-Crafts alkylations, Michael additions, and Henry reactions. birmingham.ac.uk

Computational Chemistry and Mechanistic Insights

Theoretical Studies on Azetidine (B1206935) Ring Strain and Conformational Preferences

The reactivity of azetidines is significantly influenced by their considerable ring strain. rsc.orgresearchgate.netrsc.orgresearchwithrutgers.com The azetidine ring possesses a strain energy of approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol). researchgate.net This inherent strain not only makes azetidines more reactive than their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine but also endows them with a rigid molecular structure. researchgate.netnih.gov

Computational studies, including ab initio Hartree-Fock (HF) and density functional theory (DFT) methods, have been employed to explore the conformational preferences of azetidine derivatives. nih.gov For 2-substituted azetidines, such as L-azetidine-2-carboxylic acid, the four-membered ring is not planar and can adopt a puckered conformation. nih.gov The degree and nature of this puckering are influenced by the substituents on the ring and the surrounding environment (e.g., solvent). nih.gov In the case of (2S)-2-(Methoxymethyl)azetidine, the methoxymethyl substituent at the C2 position would be expected to influence the ring's conformational equilibrium. Theoretical models predict that substituents at the 2-position can adopt either an axial or equatorial orientation, with the energetic preference depending on steric and electronic factors. For instance, in related proline analogues, a tendency to adopt an axial orientation can be enhanced to reduce steric hindrance between adjacent substituents. nih.gov

Table 1: Comparison of Ring Strain Energies

| Heterocycle | Ring Strain Energy (kcal/mol) |

|---|---|

| Aziridine | 26.7 researchgate.net |

| Azetidine | 25.2 researchgate.net |

| Pyrrolidine | 5.8 researchgate.net |

| Piperidine | 0 researchgate.net |

Mechanistic Investigations of Azetidine Formation Reactions

The synthesis of the azetidine ring is a significant challenge in organic chemistry, often hampered by the high activation barriers and competing side reactions leading to more stable five- or six-membered rings. researchgate.net Computational studies have been instrumental in elucidating the mechanisms of various azetidine-forming reactions and in designing new synthetic strategies. frontiersin.orgnih.govacs.org

Common strategies for azetidine synthesis include intramolecular cyclizations (nucleophilic substitutions), cycloadditions, and C-H activation/amination reactions. rsc.orgpageplace.demagtech.com.cn Mechanistic investigations combine experimental evidence with computational modeling to map out the intricate steps of these transformations.

Transition state (TS) analysis is a cornerstone of mechanistic computational chemistry, allowing for the determination of reaction barriers and the identification of the most favorable reaction pathways.

In the context of intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have been used to compare the transition state energies for the formation of the four-membered azetidine ring versus the competing five-membered pyrrolidine ring. frontiersin.orgnih.gov For example, in the La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines, computational results showed that the transition state leading to the azetidine was significantly lower in energy than that leading to the pyrrolidine, which aligned perfectly with the experimental observation of selective azetidine formation. frontiersin.orgnih.gov This selectivity was attributed to the coordination of the lanthanum catalyst, which preferentially stabilizes the azetidine-forming transition state. frontiersin.org

For [2+2] photocycloaddition reactions , such as the aza Paternò-Büchi reaction, mechanistic studies suggest that the reaction can proceed through either a singlet or triplet excited state of the imine component. rsc.orgresearchgate.net The specific pathway depends on the substrates and reaction conditions, including the use of photosensitizers. rsc.org Computational models help predict which excited state is more likely to be involved and how this influences the reaction's efficiency and stereochemical outcome. mit.edu

Computational models are increasingly used to predict the outcomes of chemical reactions before they are attempted in the lab. mit.edu This is particularly valuable for complex reactions like azetidine synthesis, where multiple isomers can be formed.

Regioselectivity: In the intramolecular cyclization of epoxy amines, the regioselectivity (i.e., attack at the C3 vs. C4 position of the epoxide) is a critical factor. Quantum chemical investigations have provided a detailed explanation for the observed regioselectivity, linking it to the principles of Baldwin's rules for ring closure. acs.org The balance between ring strain and orbital overlap in the transition state determines whether the reaction proceeds via the "endo" or "exo" pathway, leading to different ring sizes. acs.org Lanthanide-catalyzed reactions have shown that the choice of catalyst can invert the regioselectivity, a phenomenon explained by computational modeling of the catalyst-substrate complexes. frontiersin.orgnih.gov

Stereoselectivity: The stereochemical outcome of azetidine-forming reactions is crucial, especially for applications in medicinal chemistry. In the synthesis of azetidine-borane complexes from N-alkyl-2-arylazetidines, a temperature-dependent stereoselectivity was observed. nih.gov Computational calculations helped to rationalize these experimental findings. nih.gov Similarly, in the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, a high degree of diastereoselectivity was achieved. A proposed mechanism, supported by the stereochemical outcome, involves the formation of a specific conformation of the lithiated intermediate that directs the incoming electrophile to one face of the molecule. rsc.org

Radical Chemistry Involving Azetidines: Theoretical and Experimental Correlations

While ionic pathways are common in azetidine chemistry, radical reactions offer alternative and powerful methods for their synthesis. A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides to produce highly functionalized azetidines. nih.gov This reaction, which proceeds under copper-based photoredox catalysis, was initially considered unfavorable according to Baldwin's rules. nih.gov

DFT calculations were performed to understand why the kinetically disfavored 4-exo-dig pathway was preferred over the more common 5-endo-dig cyclization. nih.gov The computational results indicated that the activation barrier for the 4-exo-dig cyclization is indeed lower than that for the 5-endo-dig pathway, thus providing a theoretical basis for the observed experimental outcome. nih.gov This synergy between experimental results and theoretical calculations was crucial in developing this novel synthetic methodology. nih.gov

Reactivity Predictions and Structure-Reactivity Relationships for this compound Transformations

While specific computational studies on this compound are not extensively reported, its reactivity can be predicted based on established principles of azetidine chemistry and the electronic influence of its substituents. The inherent ring strain makes the molecule susceptible to ring-opening reactions under appropriate conditions. rsc.orgnih.gov

N-Functionalization: The nitrogen atom is a primary site for reactivity. It can be alkylated, acylated, or complexed with Lewis acids like borane. The formation of N-borane complexes has been shown to be a key step in activating the α-position for deprotonation and subsequent diastereoselective alkylation. rsc.org For this compound, this suggests that the C2 position could be further functionalized after N-boration and deprotonation, with the stereochemical outcome likely influenced by the existing stereocenter and the methoxymethyl group.

C-Functionalization: The α-protons at the C2 position of N-substituted azetidines can be removed by strong bases, particularly when the nitrogen is protected or complexed (e.g., as an N-borane complex). rsc.org The resulting carbanion can then react with various electrophiles. For this compound, if the nitrogen were part of a directing group, C-H activation at the C3 position could also be envisioned, as demonstrated in palladium-catalyzed C(sp³)–H arylation reactions of other azetidines. rsc.org

Computational modeling could be used to predict the most likely sites of reactivity for this compound under various conditions. By calculating properties such as bond dissociation energies, pKa values of C-H bonds, and the energies of potential intermediates and transition states, a detailed reactivity map could be constructed, guiding future synthetic efforts.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes for Chiral Azetidines

The synthesis of chiral azetidines, including (2S)-2-(methoxymethyl)azetidine, presents considerable challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.commedwinpublishers.com Overcoming these challenges requires the development of innovative and efficient synthetic strategies.

Future research will likely focus on several promising areas:

Photocatalytic Methods: Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful tool for constructing azetidine (B1206935) rings. researchgate.netspringernature.com These reactions, often utilizing an iridium photocatalyst, can proceed with high yields (up to 99%) and tolerate a wide range of functional groups. springernature.com A key advantage is the ability to use visible light, which offers a milder alternative to traditional UV-based methods. researchgate.net Further exploration of this methodology could lead to more direct and efficient syntheses of this compound precursors.

Strain-Release Strategies: Reactions that leverage the high ring strain of precursors like azabicyclo[1.1.0]butanes (ABBs) offer a modular approach to substituted azetidines. chemrxiv.orgorganic-chemistry.org This method involves the generation of a strained intermediate that undergoes a ring-opening reaction to form the desired azetidine. organic-chemistry.org Developing enantioselective versions of these strain-release reactions is a key challenge for the synthesis of chiral azetidines.

Novel Cyclization Techniques: Traditional methods for forming the azetidine ring, such as intramolecular cyclization of amino alcohols or haloamines, continue to be refined. researchgate.net Research into new catalytic systems, including palladium-catalyzed intramolecular C-H amination, is expanding the scope and efficiency of these cyclizations. rsc.org A highly efficient (99% yield for the key step) five-step synthesis of (S)-azetidine-2-carboxylic acid from malonic ester intermediates has been established, demonstrating the potential for high-yielding routes to chiral azetidines. nih.gov Adapting such methodologies for the synthesis of 2-substituted azetidines like this compound is a logical next step.

Promising Synthetic Routes for Chiral Azetidines

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Visible-Light Photocatalysis | Intermolecular [2+2] cycloaddition of imines and alkenes. | High yields, mild reaction conditions, broad substrate scope. | researchgate.net, springernature.com |

| Strain-Release Synthesis | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes. | Modular approach to densely functionalized azetidines. | chemrxiv.org, organic-chemistry.org |

| Advanced Catalytic Cyclizations | Palladium-catalyzed intramolecular C-H amination. | Improved efficiency and functional group tolerance in ring formation. | rsc.org |

| Malonic Ester Synthesis | Efficient four-membered ring formation from aminomalonates. | Established high-yield route to a related chiral azetidine. | nih.gov |

Exploration of Undiscovered Chemical Transformations for this compound

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which is intermediate between the more reactive aziridines and the less reactive pyrrolidines. rsc.org This unique characteristic allows for selective ring-opening reactions under appropriate conditions, providing access to a variety of functionalized acyclic amines. rsc.orgrsc.org While some transformations of the azetidine core are known, a vast landscape of chemical reactivity remains to be explored for this compound.

Future research in this area should investigate:

Ring-Opening Reactions: The development of new methods for the regioselective and stereoselective ring-opening of 2-substituted azetidines is a primary objective. The Lewis acid-promoted ring-opening with aromatic nucleophiles via a Friedel-Crafts mechanism is one such example. rsc.org Investigating the reaction of this compound with a broader range of nucleophiles under various catalytic conditions could yield novel and synthetically useful γ-amino compounds.

Cycloaddition Reactions: Azetidines can participate in cycloaddition reactions. For example, 2-azetines can undergo [2+2] cycloadditions with ketenes to form fused bicyclic systems containing an azetidine ring. nih.gov Exploring the potential of this compound and its derivatives to act as dienophiles or dipolarophiles in cycloaddition reactions could lead to the synthesis of complex polycyclic architectures.

Functionalization of the Azetidine Ring: Beyond ring-opening, the direct functionalization of the azetidine ring is an area ripe for discovery. This includes developing methods for C-H activation at the C3 and C4 positions, as well as novel reactions involving the ring nitrogen. The synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents demonstrates the potential for creating complex structures based on the azetidine core. rsc.org

Potential Chemical Transformations of this compound

| Reaction Type | Description | Potential Outcome | References |

|---|---|---|---|

| Nucleophilic Ring-Opening | Cleavage of the C-N or C-C bonds of the azetidine ring by a nucleophile. | Formation of functionalized chiral γ-amino compounds. | rsc.org |

| [n+2] Cycloadditions | Reaction of the azetidine (or a derivative) as a 2-atom component in cycloadditions. | Synthesis of novel fused and bridged heterocyclic systems. | nih.gov |

| C-H Functionalization | Direct introduction of functional groups at the C3 and C4 positions of the ring. | Access to a wider range of substituted azetidine derivatives. | rsc.org |

| Spirocyclization | Formation of a spirocyclic system centered on a carbon of the azetidine ring. | Generation of structurally complex and diverse molecular scaffolds. | rsc.org |

Expanding the Scope and Efficiency of Asymmetric Catalysis with Azetidine-Based Ligands

Chiral azetidines are attractive scaffolds for the design of new ligands for asymmetric catalysis. Their rigid four-membered ring can create a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity.

Future research directions include:

Design of Novel Azetidine-Based Ligands: this compound can serve as a chiral building block for a new class of ligands. The nitrogen atom and the methoxymethyl group provide two potential coordination sites, which can be further elaborated to create bidentate or tridentate ligands. For instance, "azotides," which are modular peptide-based ligands, have shown promise in asymmetric Lewis acid catalysis. nih.gov Incorporating this compound into such peptide-like structures could lead to ligands with unique steric and electronic properties.

Application in a Broader Range of Reactions: Azetidine-based ligands, such as aza-bis(oxazolines), have been successfully used in various asymmetric reactions. nih.gov There is a significant opportunity to explore the application of new ligands derived from this compound in a wider array of catalytic transformations, including C-C bond-forming reactions, hydrogenations, and hydrosilylations.

Immobilization and Catalyst Recycling: For practical applications, the development of recyclable catalytic systems is crucial. Attaching azetidine-based ligands to polymeric supports is a viable strategy to facilitate catalyst recovery and reuse, as has been demonstrated with aza-bis(oxazolines). nih.gov Future work should focus on developing robust methods for the immobilization of this compound-derived ligands without compromising their catalytic activity and selectivity.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Azetidine Derivatives

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For azetidine chemistry, computational modeling can provide deep insights into reaction mechanisms, predict reactivity, and guide the development of new synthetic methods.

Key areas for future research are: